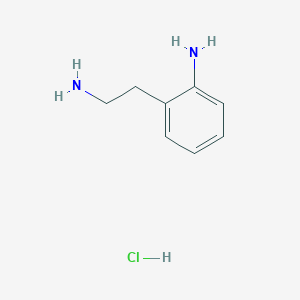
2-(2-Aminoethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of aniline, where an ethylamine group is attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the reduction of nitroarenes. For instance, nitrobenzene can be reduced using reagents like zinc, tin, or iron in the presence of hydrochloric acid to produce aniline, which can then be further reacted to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct nucleophilic substitution of haloarenes at high temperatures or through palladium-catalyzed amination reactions . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium amide in liquid ammonia are used for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Aminoethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)aniline hydrochloride exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The pathways involved often include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-Ethylaniline: An aniline derivative with an ethyl group attached to the nitrogen atom.
Benzylamine: An aromatic amine with a benzyl group attached to the nitrogen atom.
Uniqueness
2-(2-Aminoethyl)aniline hydrochloride is unique due to the presence of both an amino and an ethylamine group, which allows it to participate in a wider range of chemical reactions compared to simpler aromatic amines. This dual functionality makes it a valuable compound in synthetic organic chemistry .
Biological Activity
2-(2-Aminoethyl)aniline hydrochloride, also known as N-(2-aminoethyl)aniline hydrochloride, is an organic compound that has garnered attention in various fields of biological research. Its unique structure, characterized by an amino group and an aniline moiety, suggests potential interactions with biological systems. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.
- Molecular Formula : C8H13ClN2
- Molecular Weight : 174.66 g/mol
- IUPAC Name : this compound
- CAS Number : 46735216
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may function as a modulator of enzyme activity and receptor interactions. Its amino group can facilitate hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins.
Antioxidant Activity
Studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Neuroprotective Effects
Recent investigations suggest that this compound exhibits neuroprotective effects, potentially through the inhibition of protein aggregation associated with neurodegenerative conditions such as Alzheimer's disease. For instance, it has been reported to inhibit the aggregation of alpha-synuclein and tau proteins, which are implicated in the pathogenesis of these disorders .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various in vitro models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory diseases.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate a half-life suitable for therapeutic applications, although comprehensive pharmacokinetic data is still needed.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(2-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9-10H2;1H |
InChI Key |
XVQYXZPVIQYCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















